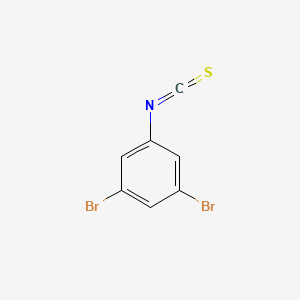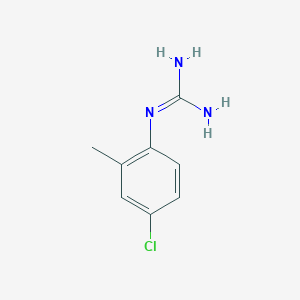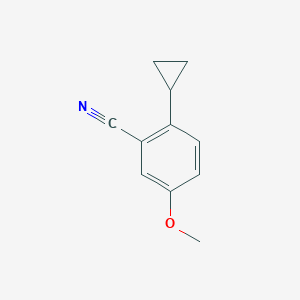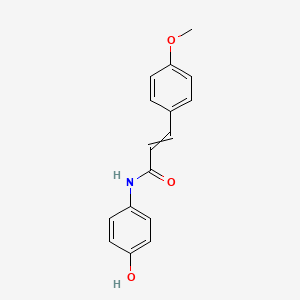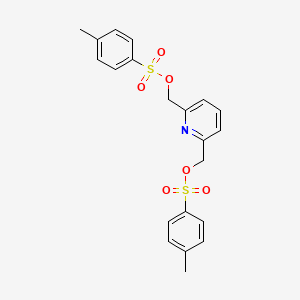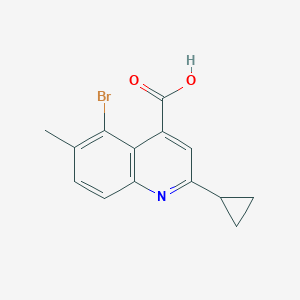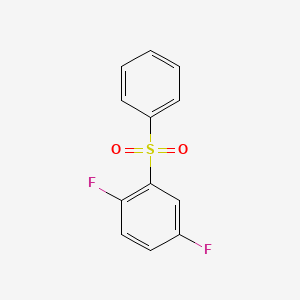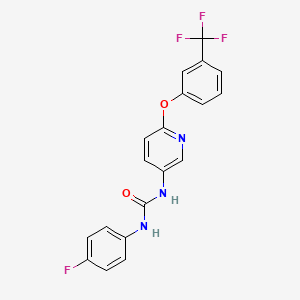
1-(4-Fluorophenyl)-3-(6-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD03056389, also known as 1-(4-Fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea, is a chemical compound with the molecular formula C19H13F4N3O2 and a molecular weight of 391.32 g/mol . This compound is notable for its unique structure, which includes both fluorinated aromatic rings and a pyridazinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under reflux conditions.
Introduction of the Phenoxy Group: The intermediate is then reacted with 3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate to introduce the phenoxy group.
Coupling with 4-Fluoroaniline: The final step involves coupling the intermediate with 4-fluoroaniline in the presence of a coupling agent like carbonyldiimidazole to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Hydroxylated Derivatives: Formed from oxidation reactions.
Amines: Resulting from reduction of nitro groups.
Substituted Aromatics: Produced through nucleophilic substitution reactions.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and the pyridazinyl moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues in the binding pocket.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea
- 1-(4-Bromophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea
Uniqueness
1-(4-Fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea is unique due to the presence of fluorine atoms, which enhance its metabolic stability and binding affinity. The trifluoromethyl group also contributes to its lipophilicity and overall pharmacokinetic profile, making it a valuable compound for drug development and other scientific applications.
Properties
Molecular Formula |
C19H13F4N3O2 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]urea |
InChI |
InChI=1S/C19H13F4N3O2/c20-13-4-6-14(7-5-13)25-18(27)26-15-8-9-17(24-11-15)28-16-3-1-2-12(10-16)19(21,22)23/h1-11H,(H2,25,26,27) |
InChI Key |
TXTYEMPTOAVOED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


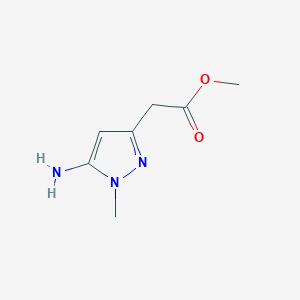
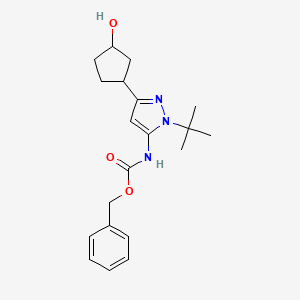
![1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13696212.png)
![methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate](/img/structure/B13696214.png)
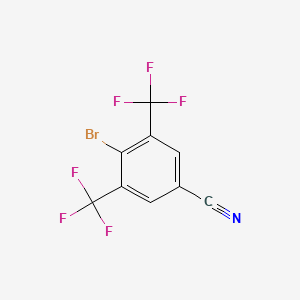
![Ethyl (R)-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride](/img/structure/B13696221.png)
![1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone](/img/structure/B13696228.png)
